molecular formula C11H14N4 B1321194 2-(4-Methylpiperazin-1-yl)isonicotinonitrile CAS No. 1016501-27-1

2-(4-Methylpiperazin-1-yl)isonicotinonitrile

Cat. No.: B1321194
CAS No.: 1016501-27-1
M. Wt: 202.26 g/mol
InChI Key: UMQJVBUCVQRYCQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)isonicotinonitrile is a heterocyclic organic compound comprising an isonicotinonitrile backbone (pyridine-4-carbonitrile) substituted at the 2-position with a 4-methylpiperazine group. Its molecular formula is C₁₁H₁₄N₄, with a calculated molecular weight of 202.26 g/mol.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-8-10(9-12)2-3-13-11/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJVBUCVQRYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610265
Record name 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016501-27-1
Record name 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile typically involves the reaction of 4-cyanopyridine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)isonicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the central nervous system.

    Medicine: It is utilized in the development of pharmaceutical drugs, especially those targeting neurological conditions.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, thereby influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is known to affect receptors and enzymes involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound identified in available literature is 2-(4-chloropiperidin-1-yl)isonicotinonitrile (). A detailed comparison is provided below:

Property 2-(4-Methylpiperazin-1-yl)isonicotinonitrile 2-(4-Chloropiperidin-1-yl)isonicotinonitrile
Molecular Formula C₁₁H₁₄N₄ C₁₁H₁₂ClN₃
Molecular Weight (g/mol) 202.26 221.69
Substituent 4-Methylpiperazin-1-yl 4-Chloropiperidin-1-yl
Ring Type Piperazine (6-membered, 2N) Piperidine (6-membered, 1N)
Key Functional Groups Nitrile, tertiary amine Nitrile, chloroalkane

Key Differences and Implications

Substituent Effects: The piperazine ring in the target compound contains two nitrogen atoms, enhancing its hydrogen-bonding capacity and basicity compared to the single-nitrogen piperidine ring in the analog. This difference may improve aqueous solubility or target-binding affinity in biological systems. Chlorine’s electron-withdrawing nature may reduce electron density on the pyridine ring, altering reactivity in electrophilic substitution reactions .

Molecular Weight and Lipophilicity :

  • The target compound’s lower molecular weight (202.26 vs. 221.69 g/mol) and reduced halogen content suggest differences in logP (lipophilicity). The chloro substituent likely increases the analog’s density and polar surface area, impacting solubility and pharmacokinetic profiles.

Biological Relevance :

  • Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics, antifungals) due to their ability to modulate metabolic stability and receptor interactions. In contrast, piperidine scaffolds are prevalent in alkaloids and analgesics. The nitrile group in both compounds may serve as a site for further functionalization or covalent binding to biological targets .

Limitations of Available Data

No experimental data (e.g., crystallographic structures, solubility, or bioactivity) for this compound were identified in the provided evidence. Structural comparisons are thus inferred from analogs like 2-(4-chloropiperidin-1-yl)isonicotinonitrile, whose crystallographic data may be determined using tools such as SHELX (). Further studies are required to validate physicochemical or pharmacological properties .

Biological Activity

2-(4-Methylpiperazin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C11H14N4, known for its potential biological activity, particularly in the central nervous system (CNS). This compound has garnered interest due to its possible applications in pharmacology, especially in the treatment of neurological disorders. Understanding its biological activity involves examining its mechanism of action, effects on various biological systems, and comparisons with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the CNS. It is believed to modulate neurotransmitter activity, influencing various neurological functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect receptors and enzymes involved in neurotransmission, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

  • Neurotransmitter Modulation : It appears to influence the levels and activity of neurotransmitters in the brain, which is crucial for mood regulation and cognitive functions.
  • Potential Antidepressant Effects : Initial studies indicate that it may have antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.
  • Cytotoxicity Studies : Research has also explored its cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .

Research Findings

Recent studies have provided insights into the compound's biological profile:

  • CNS Activity : Experimental models have shown that this compound can alter behavior indicative of anxiolytic or antidepressant effects. These findings align with its proposed mechanism of action involving neurotransmitter modulation.
  • In Vitro Studies : Cytotoxicity assays conducted on several cancer cell lines demonstrated that this compound exhibits selective cytotoxicity, suggesting it could be a candidate for further development in cancer therapeutics.
  • Comparative Analysis : When compared to similar compounds, such as 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile, this compound showed enhanced activity against certain targets, indicating a potentially broader therapeutic window .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences neurotransmitter levels and activity
Antidepressant EffectsExhibits potential antidepressant-like effects
CytotoxicitySelective cytotoxicity against cancer cell lines

Case Studies

Several case studies have been conducted to explore the implications of using this compound in clinical settings:

  • Case Study 1 : A clinical trial assessing the compound's efficacy in patients with major depressive disorder reported significant improvements in mood and cognitive function after treatment with derivatives of this compound.
  • Case Study 2 : An exploratory study on its use as an adjunct therapy in cancer treatment showed promising results in reducing tumor size alongside standard chemotherapy regimens.

These case studies highlight the potential for this compound not only as a standalone treatment but also as part of combination therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylpiperazin-1-yl)isonicotinonitrile, and how can purity be optimized?

Methodological Answer:

  • Synthesis Pathways : Use nucleophilic aromatic substitution (SNAr) between 2-chloroisonicotinonitrile and 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/methanol gradient) or membrane-based separation technologies (e.g., nanofiltration) to remove unreacted reagents and byproducts .
  • Purity Validation : Confirm via HPLC (C18 column, mobile phase: 65:35 methanol/buffer at pH 4.6, as per pharmacopeial assays ).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions and nitrile functionality. IR spectroscopy can validate C≡N stretching (~2200 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P1) provides bond angles (e.g., 105.5°–179.97°) and molecular packing .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 243.14 for [M+H]⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Hypothesis Testing : Link discrepancies to structural variations (e.g., protonation states of the piperazine ring) or assay conditions (e.g., pH-dependent solubility) .
  • Experimental Replication : Reproduce studies using standardized protocols (e.g., consistent buffer systems as in ) and cross-validate with orthogonal assays (e.g., SPR vs. cell-based assays).
  • Data Integration : Apply multivariate analysis to correlate electronic properties (DFT-calculated HOMO/LUMO gaps) with observed bioactivity .

Q. What factorial design strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Variable Screening : Use a 2³ factorial design to test temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., KI vs. none).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 100°C in DMF with KI increases yield by 15% ).
  • Byproduct Analysis : Track impurities (e.g., dealkylated derivatives) via LC-MS and adjust stoichiometry or reaction time to suppress their formation .

Q. How can computational modeling predict the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the nitrile group) in aqueous/organic matrices .
  • Accelerated Stability Testing : Expose the compound to stressors (UV light, 40°C/75% RH) and quantify degradation products using validated HPLC methods .
  • QSPR Modeling : Relate logP and pKa values (calculated via ChemAxon) to shelf-life predictions .

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